molecular formula C14H11FN2O4S B2526018 5-(((6-Fluorobenzo[d]thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 907178-52-3

5-(((6-Fluorobenzo[d]thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No. B2526018
CAS RN: 907178-52-3
M. Wt: 322.31
InChI Key: JANNEPGZGYPBNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(((6-Fluorobenzo[d]thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a useful research compound. Its molecular formula is C14H11FN2O4S and its molecular weight is 322.31. The purity is usually 95%.
BenchChem offers high-quality 5-(((6-Fluorobenzo[d]thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(((6-Fluorobenzo[d]thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor and Cytotoxic Activity

The thiazole ring in this compound has been investigated for its antitumor and cytotoxic properties. Researchers synthesized related derivatives and evaluated their effects on human tumor cell lines. Notably, one compound demonstrated potent activity against prostate cancer cells .

properties

IUPAC Name

5-[[(6-fluoro-1,3-benzothiazol-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O4S/c1-14(2)20-11(18)8(12(19)21-14)6-16-13-17-9-4-3-7(15)5-10(9)22-13/h3-6H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANNEPGZGYPBNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CNC2=NC3=C(S2)C=C(C=C3)F)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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